2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with sulfur and nitrogen atoms. Its key substituents include a 2-fluorobenzylthio group at position 2 and a p-tolyl group at position 2. These modifications influence its electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13-6-8-15(9-7-13)23-19(24)18-17(10-11-25-18)22-20(23)26-12-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQKEXUDOAGWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating the thiophene-2-carboxamides in formic acid to afford the desired thieno[3,2-d]pyrimidin-4-one . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization and the employment of suitable solvents and catalysts, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine core.
Scientific Research Applications
2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a thieno[3,2-d]pyrimidin-4(3H)-one scaffold with several derivatives, differing primarily in substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Key Observations:
The p-tolyl group at position 3 is conserved in several analogs (), suggesting its role in stabilizing the core structure or interacting with hydrophobic pockets in target proteins.
Synthetic Accessibility: Yields for analogs range from 45% to 99% (), with lower yields often associated with complex substitution patterns (e.g., trichloromethyl in ).
Biological Implications: The propylthio analog () exhibits weak PDE8 inhibition (IC50 ~100,000 nM), indicating that small, non-fluorinated thioethers may lack potency. The target compound’s 2-fluorobenzylthio group could improve target engagement via halogen bonding or enhanced lipophilicity. Antimalarial activity in trichloromethyl derivatives () suggests that electron-withdrawing groups at position 2 may enhance efficacy against parasitic targets, though this requires validation for the fluorinated analog.
Research Findings and Structure-Activity Relationships (SAR)
Position 2 Modifications :
- Substituted aromatics (e.g., trifluoromethylphenyl in ) introduce steric and electronic effects critical for species-specific activity (e.g., antimalarial vs. human targets).
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.42 g/mol. Its unique structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.42 g/mol |
| CAS Number | 921862-29-5 |
Biological Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : The presence of the thienopyrimidine scaffold has been associated with anticancer properties. Compounds in this class have shown efficacy against various cancer cell lines due to their ability to inhibit key cellular pathways involved in proliferation and survival.
- Antimicrobial Properties : Similar compounds have demonstrated potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
- Acetylcholinesterase Inhibition : Some derivatives of thieno[3,2-d]pyrimidine have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can enhance cholinergic transmission and improve cognitive function.
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of structurally similar thienopyrimidine compounds on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects .
- Acetylcholinesterase Inhibition : Research on related compounds revealed that they could act as potent AChE inhibitors with IC50 values ranging from 0.1 to 1 µM. This activity was linked to their structural features, particularly the presence of electron-withdrawing groups like fluorine .
Synthesis
The synthesis of this compound can be achieved through several methods involving:
- Condensation Reactions : Utilizing appropriate thiols and pyrimidine precursors under acidic or basic conditions.
- Functional Group Modifications : Incorporating fluorinated benzyl groups via nucleophilic substitution reactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Fluorination : The introduction of fluorine enhances lipophilicity and can improve binding affinity to biological targets.
- Thioether Linkage : The presence of sulfur atoms in the structure often contributes to increased reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
